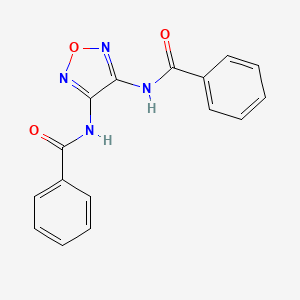

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of benzamides substituted with oxadiazole. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzamide and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.

Wirkmechanismus

Target of Action

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide, also known as N,N’-1,2,5-oxadiazole-3,4-diyldibenzamide, is a potent antimicrobial agent . The primary targets of this compound are essential proteins in bacteria, such as DnaX, Pol IIIC, BirA, LexA, and DnaC . These proteins play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial action.

Mode of Action

This compound interacts with its targets by regulating the biosynthesis of methyl naphthoquinone and other essential proteins . This interaction leads to the depolarization of the bacterial membrane and the regulation of iron carrier biosynthesis and heme regulation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It regulates the biosynthesis of methyl naphthoquinone, a key component in bacterial energy metabolism . Additionally, it influences the biosynthesis of iron carriers and heme, essential elements for bacterial growth and survival .

Pharmacokinetics

Similar compounds have shown potent activities against bacterial pathogens

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By regulating the biosynthesis of essential proteins and causing membrane depolarization, it disrupts the normal functioning of bacteria, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of iron seems to be a part of the mechanism leading to bacterial death

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions. One common synthetic route starts with the esterification of a suitable precursor, followed by cyanation to introduce the nitrile group. The nitrile group is then cyclized to form the oxadiazole ring, and finally, aminolysis is performed to introduce the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.

Wissenschaftliche Forschungsanwendungen

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide has been studied for its applications in various scientific fields:

Vergleich Mit ähnlichen Verbindungen

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:

N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.

1,2,4-oxadiazole derivatives: These compounds are known for their diverse biological activities, including antifungal, insecticidal, and anticancer properties.

Benzoxazinones: These compounds have a similar benzamide structure but with an oxazinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both benzamide and oxadiazole moieties, which enhance its potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure features a benzamide group attached to a 1,2,5-oxadiazole ring, which is known for its role in biological activity.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antimicrobial Activity : The compound acts as a potent antimicrobial agent by inhibiting the biosynthesis of methyl naphthoquinone, which is crucial for bacterial energy metabolism. This inhibition leads to membrane depolarization and ultimately bacterial cell death.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as several cancer cell lines such as MCF-7 and U-937 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Biological Activity | Target Organisms/Cell Lines | IC50/Activity | Reference |

|---|---|---|---|

| Antimicrobial | MRSA, VRE | Effective | |

| Anticancer | MCF-7, U-937 | IC50 < 10 µM | |

| Insecticidal | Various insect species | Moderate activity |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of MRSA and VRE at concentrations lower than those required for traditional antibiotics. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic pathways.

- Cancer Cell Growth Inhibition : In vitro assays showed that this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range. Flow cytometry analysis indicated that this compound induces apoptosis in these cells .

- Insecticidal Activity : The compound has also been evaluated for its insecticidal properties against agricultural pests. Studies revealed that it exhibits moderate toxicity to various insect species, suggesting potential applications in pest control.

Pharmacokinetics

Pharmacokinetic studies on similar oxadiazole derivatives suggest favorable absorption and distribution characteristics. These compounds typically exhibit low toxicity profiles in mammalian systems while maintaining high efficacy against target organisms .

Eigenschaften

IUPAC Name |

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3/c21-15(11-7-3-1-4-8-11)17-13-14(20-23-19-13)18-16(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQDAITZIHXEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.